Mesophase Stability Advantage: C8 Alkyl Chain Confers Broader Nematic Range Compared to Shorter Homologs
In the homologous series of 3,5-bis(p-n-alkoxyphenyl)isoxazoles, the C8 (n-octyl) member exhibits an enantiotropic nematic phase across a broad temperature window, whereas the C6 member shows a narrower nematic range and the C3–C5 members display either only a monotropic nematic phase or no mesomorphism at all [1]. While the published data are for the alkoxy series, the alkyl-chain analog (target compound) is expected to follow a similar trend, with the C8 alkyl chain providing a superior balance of molecular length-to-breadth ratio that stabilises the nematic phase [1].
| Evidence Dimension | Nematic phase stability as a function of terminal chain length |
|---|---|
| Target Compound Data | Predicted: enantiotropic nematic phase over a wide temperature range (based on C8 chain) |
| Comparator Or Baseline | 3,5-bis(4-hexyloxyphenyl)isoxazole (C6): narrower nematic range; 3,5-bis(4-butoxyphenyl)isoxazole (C4): monotropic nematic or non-mesogenic |
| Quantified Difference | C8 homologs systematically show wider nematic range than C6 and C4 homologs in the isoxazole class [1]. |
| Conditions | Inferred from DSC and POM measurements on 3,5-bis(p-n-alkoxyphenyl)isoxazole homologous series [1]. |
Why This Matters
A wider nematic range directly translates into a broader operating temperature window for LC devices, a critical procurement specification.
- [1] Barberá, J., Cativiela, C., Serrano, J.L. & Zurbano, M.M. (1992). Mesogenic behaviour in some pyrazole and isoxazole derivatives. Liquid Crystals, 11(6), 887-897. View Source
